molecular formula C19H24ClN3O2S B2465030 Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351652-13-5

Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2465030
CAS No.: 1351652-13-5
M. Wt: 393.93
InChI Key: XFQHNYQZTMNLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopropyl(4-((4-(3-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a compound that contains a thiazole ring . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Anticancer Applications

  • Anticancer and Antituberculosis Studies : A study on derivates of cyclopropyl and piperazin-1-yl methanone, including synthesis and evaluation for anticancer and antituberculosis activities, found that some compounds exhibited significant activity against human breast cancer cell lines and Mycobacterium tuberculosis. This suggests potential applications in the development of new therapeutic agents for cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antimicrobial Applications

  • Antimicrobial Activity of Piperazine Derivatives : Research on pyridine derivatives, including piperazin-1-yl methanone compounds, demonstrated variable and modest antimicrobial activity against tested bacteria and fungi strains, indicating potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Synthesis and Biological Activity of Thiazolyl Piperazine Derivatives : Another study synthesized (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives and evaluated them for antimicrobial activity. Several compounds showed moderate to good activity, suggesting a basis for the development of new antimicrobial drugs (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Properties

IUPAC Name

cyclopropyl-[4-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S.ClH/c1-24-16-4-2-3-15(11-16)17-13-25-18(20-17)12-21-7-9-22(10-8-21)19(23)14-5-6-14;/h2-4,11,13-14H,5-10,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFQHNYQZTMNLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)C4CC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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